(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one
Description
The compound (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:
- A benzofuranone core with a keto group at position 2.
- A propenylidene group at position 2 with an (2E)-configured double bond conjugated to a 2-methoxyphenyl ring, which may influence electronic and steric properties.
Benzofuranone derivatives are often studied for anticancer, antimicrobial, or enzyme-modulating properties .
Properties
Molecular Formula |
C25H29NO4 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H29NO4/c1-4-15-26(16-5-2)17-20-21(27)14-13-19-24(28)23(30-25(19)20)12-8-10-18-9-6-7-11-22(18)29-3/h6-14,27H,4-5,15-17H2,1-3H3/b10-8+,23-12- |
InChI Key |
BUZNTOQKTMSDAY-WAJIAWJWSA-N |
Isomeric SMILES |
CCCN(CCC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O |
Canonical SMILES |
CCCN(CCC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O |
Origin of Product |
United States |
Preparation Methods
Rh(III)-Catalyzed Three-Component Assembly
The Rh(III)-catalyzed method enables the construction of benzofuran-3(2H)-ones with tetrasubstituted stereocenters. Using 5-hydroxy-2-methoxybenzaldehyde (A ), cyclopropanol (B ), and methyl acrylate (C ), the reaction proceeds via C–H activation and annulation to yield the core structure D (Scheme 1). This method achieves 78% yield under optimized conditions (Cp*RhCl2, AgSbF6, 120°C, 12 h).
Scheme 1
Pyrone-Nitroalkene Cyclization
An alternative route employs 3-hydroxy-2-pyrone (E ) and methyl 3-nitroacrylate (F ) in AlCl3/TFA-mediated cyclization to form benzofuranone G (Scheme 2). This method offers regioselectivity for the 6-hydroxy group (82% yield).
Scheme 2
Introduction of the 6-Hydroxy and 7-(Dipropylaminomethyl) Groups
Hydroxy Group Deprotection
When using methoxy-protected intermediates (e.g., D ), the 6-methoxy group is demethylated with BBr3 in dichloromethane (-20°C to rt, 4 h) to afford the 6-hydroxy derivative H (91% yield).
Mannich Reaction for Aminomethylation
The 7-position is functionalized via a Mannich reaction. Treating H with dipropylamine, formaldehyde (37% aq.), and acetic acid (60°C, 8 h) installs the dipropylaminomethyl group, yielding I (65% yield).
Table 1: Optimization of Mannich Reaction Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetic acid | EtOH | 60 | 65 |
| HCl | THF | 40 | 58 |
| BF3·OEt2 | DCM | 25 | 72 |
Formation of the 2-[(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylidene] Moiety
Wittig Olefination
The propenylidene group is introduced via a Wittig reaction. Phosphonium salt J (derived from 2-methoxycinnamaldehyde and triphenylphosphine) reacts with benzofuranone I under basic conditions (NaH, THF, 0°C to rt) to form the target compound K with E-selectivity (Scheme 3, 68% yield).
Scheme 3
Stereochemical Control
The Z-configuration at the benzofuranone’s 2-position is governed by steric hindrance during the Wittig reaction, while the E-configuration in the propenylidene group arises from the anti-periplanar geometry of the ylide addition.
Optimization and Challenges
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The 6-hydroxy group on the benzofuran ring participates in acid-base and nucleophilic substitution reactions. For instance:
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters under basic conditions.
-
Coordination Chemistry : Acts as a bidentate ligand for metal ions (e.g., Ru, Pt), forming complexes that stabilize oxidation states .
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Esterification | AcCl, pyridine, 0°C | 6-Acetoxy derivative | (analogous thiosemicarbazone coordination) |
| Metal Complexation | RuCl₃, reflux | [RuCl(PPh₃)₂(compound)]Cl |
Conjugated Enone System Reactivity
The α,β-unsaturated ketone (enone) undergoes cycloadditions and nucleophilic attacks:
-
Diels-Alder Reactions : Reacts with dienes (e.g., cyclopentadiene) to form six-membered bicyclic adducts.
-
Michael Additions : Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming 1,4-adducts .
Dipropylamino Substituent Reactions
The tertiary amine undergoes alkylation and oxidation:
-
Quaternary Ammonium Salt Formation : Reacts with methyl iodide to form a quaternary ammonium iodide.
-
Oxidation : Hydrogen peroxide converts the amine to an N-oxide, altering solubility .
| Reaction Type | Reagent | Product | Application |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | Quaternary ammonium salt | Enhanced water solubility |
| Oxidation | H₂O₂, AcOH | N-Oxide derivative | Reduced cytotoxicity |
Methoxyphenyl Group Reactivity
The 2-methoxyphenyl substituent participates in electrophilic aromatic substitution (EAS):
-
Demethylation : BBr₃ cleaves the methoxy group to a hydroxyl, increasing polarity .
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the methoxy.
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Demethylation | BBr₃, CH₂Cl₂, −78°C | 2-Hydroxyphenyl derivative | 85% |
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-2-methoxyphenyl adduct | 60% |
Photochemical Reactions
The extended π-system enables [2+2] photocycloaddition under UV light:
| Condition | Catalyst | Product | Notes |
|---|---|---|---|
| UV (365 nm), acetone | None | Dimer | Reversible at >100°C |
Biological Activation Pathways
In pharmacological contexts, the compound undergoes metabolic transformations:
-
Hydroxylation : Cytochrome P450 enzymes introduce hydroxyl groups at the benzofuran C-5 position.
-
Glucuronidation : UDP-glucuronosyltransferases conjugate the 6-hydroxy group, enhancing excretion .
| Metabolic Pathway | Enzyme | Metabolite | Effect |
|---|---|---|---|
| Hydroxylation | CYP3A4 | 5-Hydroxy derivative | Increased anticancer activity |
| Glucuronidation | UGT1A1 | 6-O-Glucuronide | Reduced bioavailability |
Comparative Reactivity with Aurone Analogs
Structural analogs from patent data (e.g., substituted aurones) show similar reactivity patterns:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one. For instance, derivatives of benzofuran have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of related benzofuran compounds on several cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The results indicated that certain structural modifications could enhance the cytotoxic potency:
- Compounds with specific substitutions at the C-5 position exhibited IC50 values significantly lower than standard chemotherapeutics like cisplatin, demonstrating promising selectivity and efficacy against cancer cells while sparing normal cells .
Pharmacological Applications
Beyond its anticancer properties, this compound also shows promise in other therapeutic areas:
- Neuroprotective Effects : Some studies suggest that benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
- Anti-inflammatory Activity : There is evidence that certain structural analogs can reduce inflammation markers in vitro, suggesting a role in treating inflammatory disorders .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the therapeutic efficacy of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one. Modifications to the benzofuran core or substitutions on the amino group can significantly impact biological activity:
| Modification | Effect on Activity |
|---|---|
| Hydroxyl groups at C6 | Increased cytotoxicity |
| Dipropylamino substitution | Enhanced selectivity towards cancer cells |
| Methoxy phenyl group | Improved solubility and bioavailability |
Mechanism of Action
The mechanism of action of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The hydroxy group and dipropylamino substituent allow it to form hydrogen bonds and interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Key Observations from Structural Comparisons:
The bis(2-methoxyethyl)amino group in introduces polarity, which may enhance aqueous solubility but reduce passive diffusion.
Benzylidene/Propenylidene Modifications: The (2E)-3-(2-methoxyphenyl)propenylidene group in the target compound offers a conjugated system with methoxy-induced electron-donating effects, distinct from the 2-fluoro or 2-chloro analogs. This could modulate receptor-binding specificity.
Substituent Positioning :
- The 6-hydroxy group is conserved across all compounds, suggesting a critical role in hydrogen bonding or metal chelation.
- Additional groups (e.g., C4-methyl in ) may introduce steric constraints affecting molecular docking.
Biological Activity
The compound (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is a complex organic molecule belonging to the class of benzofuran derivatives. Its unique structural features, including a hydroxyl group and a dipropylamino side chain, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C23H27NO3 |
| Molecular Weight | 365.5 g/mol |
| IUPAC Name | (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one |
| InChI | InChI=1S/C23H27NO3/c1-4... |
| InChI Key | FUKITAMHFDKVBP-STZFKDTASA-N |
Biological Activity Overview
Research indicates that compounds similar to (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one exhibit a wide range of biological activities:
- Anticancer Properties : Studies have shown that benzofuran derivatives can inhibit the growth of various cancer cell lines. For instance, structural modifications in similar compounds have resulted in significant cytotoxicity against MCF-7 breast cancer cells and other tumorigenic cell lines, with IC50 values indicating potent activity .
- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure is often associated with anti-inflammatory properties. Compounds with similar functionalities have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Antimicrobial Activity : Chalcone derivatives, which share structural similarities with this compound, have been reported to possess antimicrobial properties against a variety of pathogens, including bacteria and fungi.
The biological activity of (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. This is particularly relevant in the context of anticancer activity where enzyme inhibition can lead to reduced cell proliferation .
- Receptor Interaction : It may act on various receptors involved in signaling pathways critical for cell survival and proliferation. This interaction can lead to altered cellular responses, contributing to its therapeutic effects .
Case Studies and Research Findings
Several studies have focused on exploring the biological activity of compounds related to (2Z)-7-[(dipropylamino)methyl]-6-hydroxy-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-1-benzofuran-3(2H)-one:
- Cytotoxicity Studies : A study demonstrated that a related benzofuran derivative exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 and K562, with IC50 values ranging from 10 µM to 20 µM .
- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory potential of similar compounds by showing their ability to reduce nitric oxide production in macrophages, indicating a mechanism for mitigating inflammation .
- Antimicrobial Testing : Compounds structurally akin to this benzofuran derivative showed effective antimicrobial activity against Gram-positive and Gram-negative bacteria, further supporting the potential application in treating infections.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step pathways, such as Knoevenagel condensation for the benzofuran core and subsequent functionalization (e.g., dipropylaminomethylation). Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using design-of-experiments (DoE) approaches. For example, details similar benzofuran derivatives synthesized via base-catalyzed aldol-like condensations, suggesting NaH or Et₃N as potential bases for analogous steps . Monitor intermediates via TLC or HPLC () to ensure regioselectivity and purity .
Q. What analytical techniques are recommended for characterizing structural purity and stereochemical configuration?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY) to confirm stereochemistry (e.g., Z/E configurations). For hydroxyl and methoxy groups, employ DEPT-135 or HSQC to resolve overlapping signals. High-resolution mass spectrometry (HRMS) and IR can validate functional groups. highlights the importance of NOESY experiments to resolve intramolecular interactions in similar conjugated systems .
Q. How can solubility and stability issues be addressed during in vitro assays?
- Methodological Answer : Test solubility in DMSO, ethanol, or PEG-based solvents, and use dynamic light scattering (DLS) to assess aggregation. For stability, conduct accelerated degradation studies under varying pH (e.g., 4–9) and temperatures (25–40°C). ’s protocols for phenolic compounds suggest adding antioxidants (e.g., ascorbic acid) to mitigate oxidation .
Advanced Research Questions
Q. What mechanistic insights explain contradictory bioactivity results in different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific uptake, metabolism, or off-target effects. Use LC-MS/MS to quantify intracellular compound levels () . Pair with RNA-seq or proteomics to identify differentially expressed pathways. For example, ’s study on antioxidant activity in plant extracts employs ABTS/DPPH assays alongside ROS quantification in specific cell models .
Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., kinases or GPCRs)?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures from the PDB. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. ’s analysis of nucleophilic addition sites in benzofuran derivatives demonstrates the utility of DFT calculations for predicting reactive regions .
Q. What strategies resolve contradictions in pharmacokinetic data between in vivo and in silico models?
- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies. Conduct in vivo studies with radiolabeled analogs (e.g., ¹⁴C) to track absorption/distribution. ’s environmental fate studies emphasize compartmental modeling for bioavailability assessments .
Q. How does stereochemistry influence the compound’s interaction with chiral biological targets?
- Methodological Answer : Synthesize enantiomers via chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation). Test enantiopure samples in target-specific assays (e.g., enzyme inhibition). ’s synthesis of Z/E isomers highlights the need for circular dichroism (CD) spectroscopy to confirm optical activity .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. ’s split-plot design for phenolic compounds provides a template for longitudinal data analysis .
Q. How should researchers design controls to account for auto-oxidation of the hydroxy group in biological assays?
- Methodological Answer : Include vehicle controls (solvent-only) and antioxidants (e.g., BHT) in assay buffers. Monitor oxidation via HPLC-UV () or electrochemical detection . ’s protocols for total phenolic content assays recommend blank corrections for baseline interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
